Methyl 6-chloro-5-formylnicotinate

Description

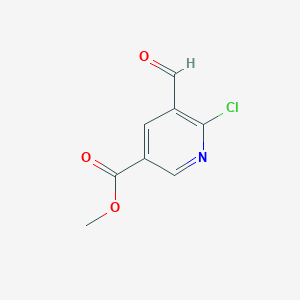

Methyl 6-chloro-5-formylnicotinate is a substituted nicotinic acid derivative characterized by a chlorine atom at the 6-position, a formyl group at the 5-position, and a methyl ester moiety.

Properties

IUPAC Name |

methyl 6-chloro-5-formylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(4-11)7(9)10-3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPCPWQJJUXARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-5-formylnicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of methyl nicotinate followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a formylating agent like formic acid or formic anhydride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-formylnicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Methyl 6-chloro-5-carboxynicotinate.

Reduction: Methyl 6-chloro-5-hydroxymethylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-chloro-5-formylnicotinate has the molecular formula and a molecular weight of approximately 199.59 g/mol. The compound features a chloro group at the 6-position and a formyl group at the 5-position of the nicotinate ring, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

2. Biology

- Building Block for Pharmaceuticals : This compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

3. Medicine

- Drug Development : Research indicates that derivatives of this compound may have significant potential in drug development, particularly for treating cancer and viral infections .

4. Industry

- Agrochemicals and Specialty Chemicals : The compound is also used in the production of agrochemicals, dyes, and other specialty chemicals, highlighting its industrial relevance.

This compound has shown promising biological activities:

- Antitumor Properties : Studies indicate that this compound can reduce the viability of several cancer cell lines (e.g., breast and lung cancer), suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory cytokines in various cell types, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against herpes simplex virus by inhibiting viral DNA polymerase, leading to reduced replication rates in vitro.

Case Study 2: Anticancer Efficacy

Research published in Pharmaceutical Research evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values showing potent cytotoxicity against breast and lung cancer cells.

Current State of Research

Research continues to focus on developing new methods for synthesizing this compound and characterizing its derivatives. Investigations are also underway to explore its mechanism of action further and identify new target molecules for drug development.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-formylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 6-chloro-5-formylnicotinate and its analogs:

Key Observations:

Functional Group Influence :

- The formyl group in this compound offers a reactive aldehyde site for further functionalization (e.g., condensation or nucleophilic addition), distinguishing it from analogs like ethyl 6-acetyl-5-chloronicotinate (acetyl group) and methyl 6-chloro-5-nitronicotinate (nitro group) .

- Nitro-substituted analogs (e.g., methyl 6-chloro-5-nitronicotinate) exhibit higher electron-withdrawing effects, which may stabilize intermediates in aromatic substitution reactions but limit versatility in aldehyde-mediated syntheses .

Positional Isomerism :

- Methyl 5-chloro-6-formylnicotinate (CAS 1134777-23-3) is a positional isomer of the target compound. The swapped chlorine and formyl groups likely alter reactivity patterns; for example, steric or electronic effects at the 5- vs. 6-position could influence coupling reactions .

Biological Activity

Methyl 6-chloro-5-formylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a formyl group and a chlorine atom at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance, a study highlighted that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity . It was tested against several bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit enzymes critical for tumor growth and proliferation, such as cyclin-dependent kinases.

- Induction of Apoptosis : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Antimicrobial Mechanisms : By interfering with bacterial cell wall synthesis and function, it effectively reduces bacterial viability.

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cells, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against common pathogens. The compound exhibited a potent inhibitory effect against Staphylococcus aureus, with an MIC significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.